

Synthesis of Bedaquiline using 3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one.

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Compound of Interest

Compound Name: 3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one

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Application Notes and Protocols for the Synthesis of Bedaquiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of the anti-tuberculosis drug Bedaquiline (BDQ). The key strategic step involves the reaction of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one with a substituted 3-benzylquinoline. Protocols for both a standard synthesis yielding a racemic mixture and an improved diastereoselective synthesis are presented. This document includes comprehensive experimental procedures, tabulated quantitative data for comparative analysis, and workflow diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

Bedaquiline, marketed under the brand name Sirturo, is a diarylquinoline antibiotic that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, the inhibition of mycobacterial ATP synthase, makes it a critical component in combination therapy for resistant strains of *Mycobacterium*

tuberculosis. The synthesis of Bedaquiline is a multi-step process, with a crucial carbon-carbon bond formation to assemble the core structure. This document focuses on the key coupling reaction between 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one and 6-bromo-3-(phenylmethyl)-2-methoxyquinoline, a common and effective strategy for constructing the Bedaquiline backbone. The stereochemistry of the two adjacent chiral centers is critical for the drug's activity, making the development of diastereoselective synthetic methods a key area of research.

I. Synthesis of Starting Material: 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one Hydrochloride

A common precursor for the main coupling reaction is the hydrochloride salt of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one. This intermediate can be synthesized via a Mannich reaction.

Experimental Protocol

In a 500 mL three-necked flask, 1-(naphthalen-1-yl)ethanone (25 g, 0.15 mol), dimethylamine hydrochloride (15.6 g, 0.19 mol), and paraformaldehyde (7.2 g, 0.08 mol) are combined. To this mixture, 40 mL of 95% ethanol and 0.3 mL of concentrated hydrochloric acid are added. The reaction mixture is then heated to reflux for 2 hours. After reflux, the solution is allowed to cool, during which the product crystallizes. The resulting solid is collected by filtration and washed with acetone to yield 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride.[\[1\]](#)

II. Core Synthesis of Bedaquiline

The central step in this synthetic approach is the nucleophilic addition of the enolate of 6-bromo-3-(phenylmethyl)-2-methoxyquinoline to 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one. The choice of base and reaction conditions significantly impacts the diastereoselectivity of this reaction.

A. Standard Synthesis using Lithium Diisopropylamide (LDA)

This method results in a nearly equimolar mixture of diastereomers.

Experimental Protocol

- In a flame-dried round-bottom flask under an argon atmosphere, a solution of diisopropylamine (5 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C.
- n-Butyllithium (5 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA in situ.
- A solution of 6-bromo-3-(phenylmethyl)-2-methoxyquinoline (1 equivalent) in anhydrous THF is added slowly to the LDA solution at -78 °C, and the mixture is stirred for 30 minutes to facilitate deprotonation.
- A solution of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one (1.2 equivalents) in anhydrous THF is then added dropwise.
- The reaction is stirred at -78 °C for 3 hours.
- The reaction is quenched with a saturated aqueous solution of sodium chloride.
- The mixture is warmed to room temperature and extracted with ethyl acetate.
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a mixture of diastereomers.[\[2\]](#)[\[3\]](#)

B. Improved Diastereoselective Synthesis using a Chiral Base

This optimized procedure employs a chiral lithium amide to induce diastereoselectivity in the coupling reaction.

Experimental Protocol

- Preparation of the Chiral Base:
 - To a solution of (+)-bis[(R)-1-phenylethyl]amine hydrochloride (2 equivalents) in anhydrous THF (20.0 mL), 1.6 M n-butyllithium in hexane (3 equivalents) is added dropwise at -78 °C

under an argon atmosphere.

- The solution is stirred for 10 minutes, warmed to room temperature, and stirred for an additional hour.
- The resulting clear yellow solution is then re-cooled to -78 °C and stirred for 1 hour to form the pinkish chiral base complex.[2][3]
- Lithiation and Coupling:
 - A solution of 6-bromo-3-(phenylmethyl)-2-methoxyquinoline (1.0 g, 1 equivalent) in anhydrous THF (10.0 mL) is slowly added to the in situ-formed chiral base, and the mixture is stirred at -20 °C for exactly 1 hour.
 - A solution of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one (0.83 g, 1.2 equivalents) in anhydrous THF (10.0 mL) is added dropwise over 20 minutes via cannula, and the resulting solution is stirred at -78 °C for 3 hours.[2]
 - The reaction is warmed to room temperature and quenched with aqueous sodium chloride (20.0 mL).
 - The product is extracted with ethyl acetate (5 x 10.0 mL).
 - The combined organic layers are dried over anhydrous magnesium sulfate and concentrated in vacuo to give a clear yellow oil.[2]

III. Quantitative Data Summary

The following tables summarize the key quantitative outcomes of the described synthetic protocols.

Table 1: Synthesis of Bedaquiline Precursor

Starting Material	Product	Reagents	Yield
1-(naphthalen-1-yl)ethanone	3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride	Dimethylamine HCl, Paraformaldehyde, HCl, Ethanol	69%[1]

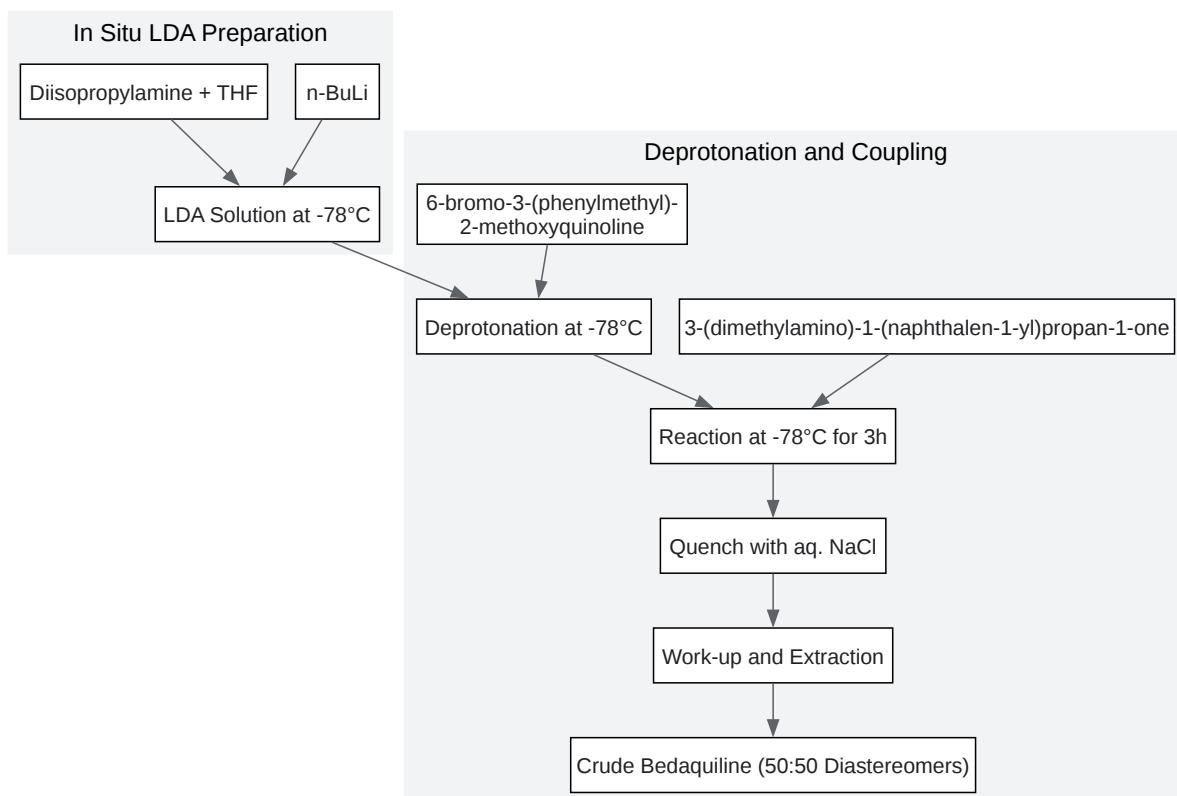
Table 2: Comparison of Bedaquiline Core Synthesis Protocols

Method	Base	Diastereomeri c Ratio (RS,SR) : (RR,SS)	Yield of Diastereomeri c Mixture	Overall Yield of (1R, 2S)- Bedaquiline
Standard	Lithium Diisopropylamide (LDA)	50:50[3]	10-17%[3]	~1% (after resolution)[2]
Improved	(+)-bis[(R)-1-phenylethyl]lithium amide	90:10[2][3]	33%[3]	13% (after SFC separation)[3]

IV. Visualized Workflows

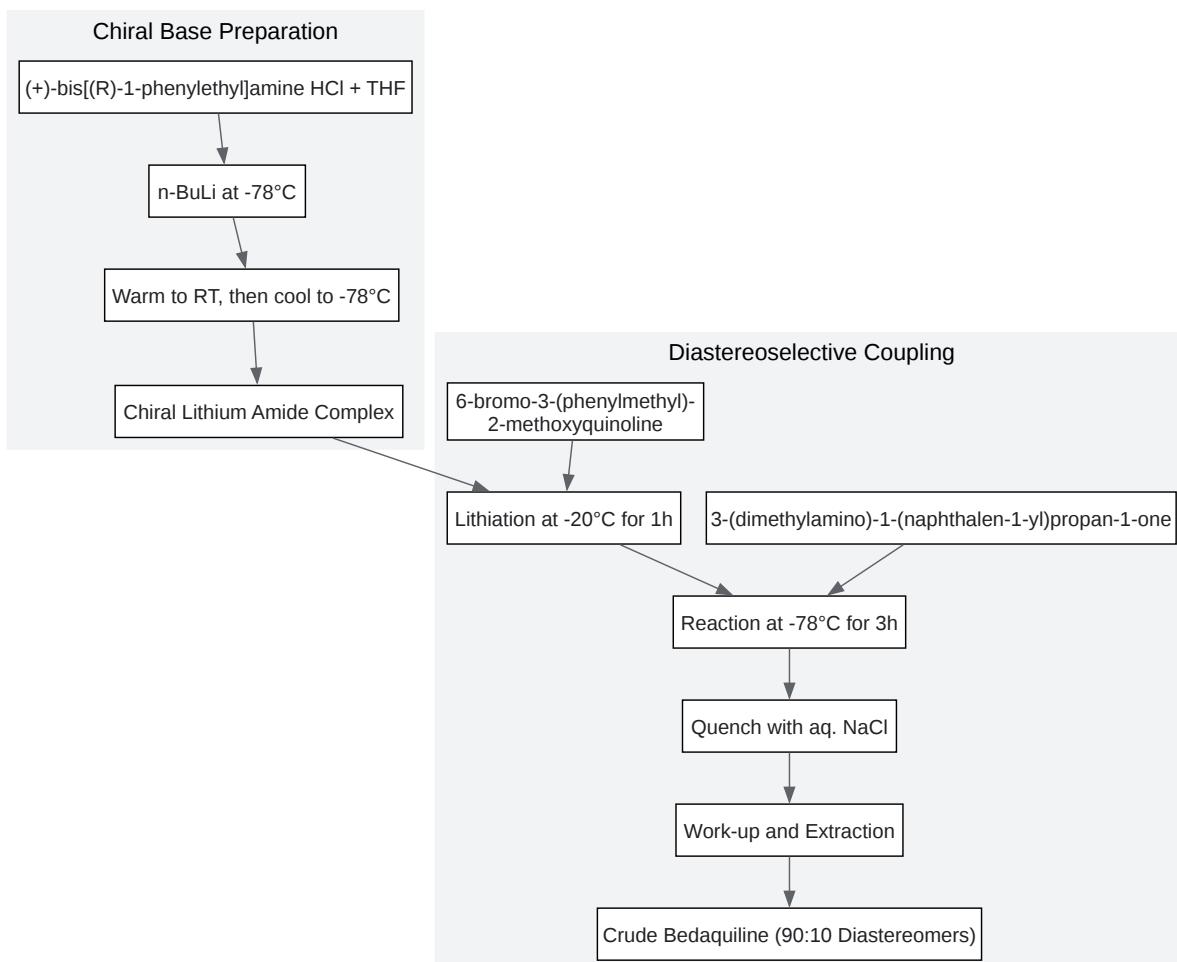
The following diagrams illustrate the experimental workflows for the synthesis of Bedaquiline.

Workflow for Standard Bedaquiline Synthesis

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Caption: Standard synthesis of Bedaquiline using LDA.

Workflow for Diastereoselective Bedaquiline Synthesis

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Caption: Improved diastereoselective synthesis of Bedaquiline.

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